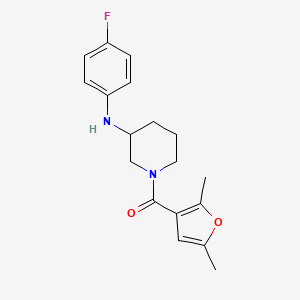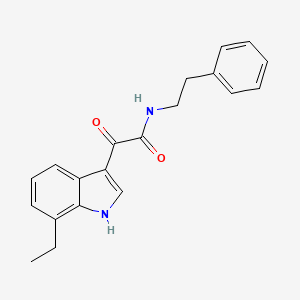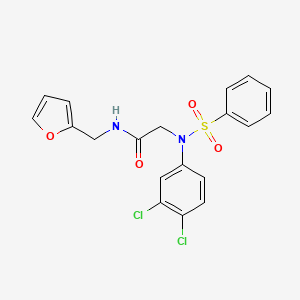
1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer.
Wirkmechanismus
1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways that regulate the growth and survival of cancer cells. By blocking BTK activity, 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine prevents the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has been shown to have a selective and potent inhibitory effect on BTK activity, with minimal effects on other kinases. This selectivity is important in reducing the risk of off-target effects and toxicity. 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has also been shown to have good oral bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine is its selectivity and potency, which make it a useful tool for studying the role of BTK in cancer biology. However, one limitation is that 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has only been tested in preclinical studies, and its safety and efficacy in humans are still unknown. Additionally, the synthesis of 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine is complex and may be challenging for some labs to reproduce.
Zukünftige Richtungen
For 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine research include clinical trials to evaluate its safety and efficacy in humans, as well as studies to further elucidate its mechanism of action and potential applications in other diseases. Additionally, efforts to optimize the synthesis of 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine and develop more efficient and scalable methods may help to facilitate its widespread use in research and clinical settings.
Conclusion
In conclusion, 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine is a promising small molecule inhibitor that has shown potential as a cancer treatment in preclinical studies. Its selectivity and potency make it a useful tool for studying the role of BTK in cancer biology, and its good oral bioavailability and pharmacokinetic properties make it a promising candidate for clinical development. Further research is needed to fully understand its mechanism of action and potential applications in other diseases.
Synthesemethoden
The synthesis of 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine involves a multistep process that starts with the reaction of 4-fluoroaniline with 2,5-dimethylfuran-3-carboxylic acid, followed by the formation of an amide bond with piperidine-3-amine. The final product is obtained through purification and crystallization processes.
Wissenschaftliche Forschungsanwendungen
1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has been extensively studied for its potential use in cancer treatment. In preclinical studies, 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has shown promising results in inhibiting the growth of various types of cancer cells, including B-cell lymphoma and multiple myeloma. 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and immunotherapy.
Eigenschaften
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-12-10-17(13(2)23-12)18(22)21-9-3-4-16(11-21)20-15-7-5-14(19)6-8-15/h5-8,10,16,20H,3-4,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQSVGMXVFKBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49718288 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2,5-Dimethylfuran-3-yl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-(3-phenylpropyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol](/img/structure/B5039378.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B5039397.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{methyl[(5-methyl-2-furyl)methyl]amino}nicotinamide](/img/structure/B5039399.png)
![2-(4-ethylphenoxy)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5039405.png)
![4-methyl-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5039408.png)
![methyl 2-[({4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetyl)amino]benzoate](/img/structure/B5039412.png)


![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5039427.png)


![1-{2-nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}-1H-1,2,3-benzotriazole](/img/structure/B5039457.png)